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Compound of Interest

Compound Name: 2-Bromo-3-pyridinol

Cat. No.: B045599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive overview of the analytical methods for the

characterization of 2-Bromo-3-pyridinol, a key intermediate in pharmaceutical synthesis.

Detailed protocols for spectroscopic and chromatographic techniques are presented to ensure

accurate identification, purity assessment, and quality control. The methods described include

Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry

(GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid

Chromatography (HPLC).

Physicochemical Properties
2-Bromo-3-pyridinol is a heterocyclic compound with the molecular formula C₅H₄BrNO.[1][2]

It typically appears as an off-white or light brown crystalline powder.[1] A summary of its key

physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-3-pyridinol
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Property Value Source

Molecular Formula C₅H₄BrNO PubChem[1], Sigma-Aldrich[2]

Molecular Weight 174.00 g/mol PubChem, Sigma-Aldrich

CAS Number 6602-32-0 PubChem

Appearance
Off-white to light brown

crystalline powder
PubChem

Melting Point 185-188 °C Sigma-Aldrich

Assay (Purity) ≥99% Sigma-Aldrich

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of 2-
Bromo-3-pyridinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 2-Bromo-3-
pyridinol.

Table 2: ¹H and ¹³C NMR Spectral Data for 2-Bromo-3-pyridinol

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Solvent

¹H Varies Multiplet DMSO-d₆

¹³C Varies - DMSO-d₆

Note: Specific chemical shifts and coupling constants can be found in various spectral

databases. The provided data is a general representation.

Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-pyridinol in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds.

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline

correction) and integrate the signals to determine the relative number of protons. Analyze

chemical shifts and coupling patterns to assign the structure.

Sample Preparation Data Acquisition Data Processing & Analysis
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NMR Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds. It can be used to assess the purity of 2-Bromo-3-pyridinol and identify any

impurities.

Table 3: GC-MS Data for 2-Bromo-3-pyridinol

Parameter Value

Molecular Ion (M⁺) m/z 173

Isotopic Peak (M+2)⁺ m/z 175

Major Fragments m/z 93

Source: PubChem. The presence of the M+2 peak is characteristic of a bromine-containing

compound.

Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of 2-Bromo-3-pyridinol (e.g., 1 mg/mL) in a

volatile organic solvent such as methanol or dichloromethane.

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron

ionization source).

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm,

0.25 µm film thickness).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

Data Analysis: Identify the peak corresponding to 2-Bromo-3-pyridinol based on its

retention time and mass spectrum. Compare the experimental mass spectrum with a

reference library for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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